8-(Isopropylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purines. It is structurally related to caffeine and theobromine, both of which are well-known stimulants found in coffee and chocolate. This compound is notable for its potential pharmacological properties and applications in various scientific fields.
The compound can be synthesized through various chemical methods, often starting from simpler purine derivatives. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in medicinal chemistry.
8-(Isopropylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is classified as a purine derivative. It exhibits properties associated with both central nervous system stimulants and potential therapeutic agents.
The synthesis of 8-(Isopropylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step reactions starting from readily available precursors. Common methods include:
The synthesis may require specific catalysts and solvents to optimize yields and purity. Reaction conditions such as temperature and pressure are crucial for successful synthesis. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula of 8-(Isopropylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is . The structure features a purine core with three methyl groups and an isopropylamino side chain.
CN1C(=O)N(C)c2nc(N(C)c2C1=O)C(=O)C
InChI=1S/C11H15N5O2/c1-8(2)12-4-6(13)10(15)9(14)5(4)11(16)17/h1-3H3
The compound can undergo various chemical reactions typical of purines:
Reactions are often monitored using chromatographic techniques to assess product formation and reaction kinetics.
The mechanism of action for 8-(Isopropylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves:
Research has indicated that compounds with similar structures can modulate neurotransmitter release and enhance cognitive functions.
8-(Isopropylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several potential applications:
This compound represents a significant interest in both pharmaceutical development and biochemical research due to its structural similarities with well-known stimulants and its potential therapeutic effects.
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: